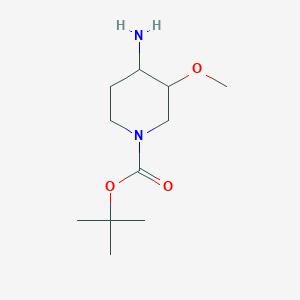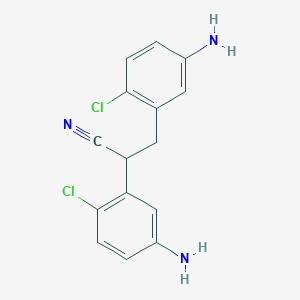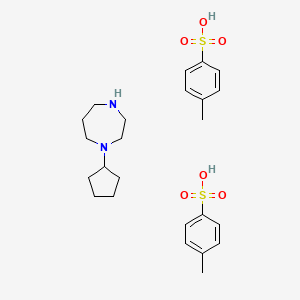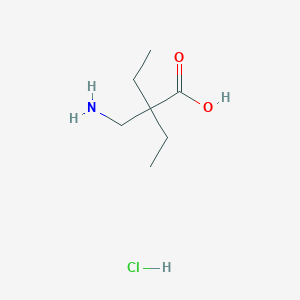
3-(5-Aminopyrimidin-2-yl)phenol
Übersicht
Beschreibung
“3-(5-Aminopyrimidin-2-yl)phenol” is a chemical compound that has been widely studied due to its potential implications in various fields of research and industry. It has the molecular formula C10H9N3O .
Molecular Structure Analysis
The molecular structure of “this compound” comprises a phenol group attached to a pyrimidine ring . The pyrimidine ring contains two nitrogen atoms and is substituted at the 5-position with an amino group.
Wissenschaftliche Forschungsanwendungen
Antitumor Potential
A series of 2-(2-aminopyrimidin-4-yl)phenol derivatives, which share a structural similarity with 3-(5-Aminopyrimidin-2-yl)phenol, were synthesized as potential antitumor compounds. These derivatives exhibited potent inhibitory activity against CDK1 and CDK2, crucial in cancer cell growth and division. X-ray crystal structural studies were performed to understand the impact of different substituents on enzymatic and cell growth inhibitory activities (Lee, Kim, & Jeong, 2011).
Enzyme Inhibition
A lead compound for a phosphoinositide 3-kinase (PI3K) inhibitor was metabolically unstable due to rapid glucuronidation of the phenol moiety. Aminopyrimidine was identified as a bioisostere of phenol, leading to the synthesis of aminopyrimidine derivatives with strong tumor growth inhibition against a KPL-4 breast cancer xenograft model in vivo. This highlights the potential of this compound derivatives in modulating enzyme activity (Kawada et al., 2013).
Supramolecular Chemistry
2-Aminopyrimidin-5-yl ligands, closely related to this compound, were used to construct supramolecular porphyrin arrays with broad absorption bands, efficient for light-harvesting. These derivatives showed variable concentration and temperature-dependent UV/vis spectra in solution, consistent with supramolecular aggregation. This application is significant in the field of light-harvesting and supramolecular chemistry (Balaban et al., 2003).
Pharmacological Evaluation
In another study, aminopyrimidine 2, a compound structurally related to this compound, emerged as a novel 5-HT1A agonist with moderate potency and metabolic stability. This indicates the potential application of similar compounds in the development of novel pharmacological agents (Dounay et al., 2009).
Corrosion Inhibition
Research also shows the potential application of Schiff’s bases, similar in structure to this compound, as corrosion inhibitors for mild steel in acidic solutions. These compounds displayed potent inhibition performance and provided insight into the relationship between molecular structure and inhibition efficiency, relevant to industrial applications (Ansari, Quraishi, & Singh, 2014).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-(5-Aminopyrimidin-2-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenylalanine ammonia lyase, an enzyme involved in the phenylpropanoid biosynthetic pathway . This interaction is crucial for connecting primary metabolism to secondary metabolism. Additionally, this compound can bind to specific proteins, influencing their activity and stability. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, phenolic compounds, including this compound, have been shown to regulate carcinogen metabolism, induce apoptosis, and suppress cell adhesion and DNA binding . These effects are mediated through the modulation of signaling pathways and the alteration of gene expression profiles, highlighting the compound’s potential in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in oxidative stress responses, thereby protecting cells from damage . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions . Its degradation products can have different biological activities, which may affect experimental outcomes. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular metabolism, emphasizing the need for careful consideration of temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Understanding the dosage-dependent effects of this compound is essential for its development as a pharmaceutical agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid biosynthetic pathway . It interacts with enzymes such as phenylalanine ammonia lyase, which plays a key role in connecting primary and secondary metabolism. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can modulate the activity of other enzymes and cofactors, further highlighting its importance in metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported across cell membranes by specific transporters, influencing its bioavailability and therapeutic potential. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical and pharmaceutical applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
3-(5-aminopyrimidin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-5-12-10(13-6-8)7-2-1-3-9(14)4-7/h1-6,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXOFIUPGPZREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152519-82-8 | |
| Record name | 3-(5-aminopyrimidin-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




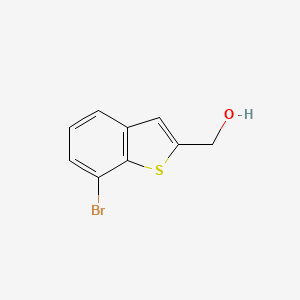

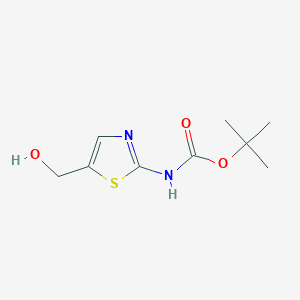
![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)
